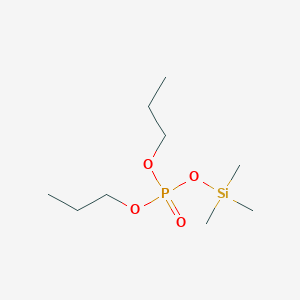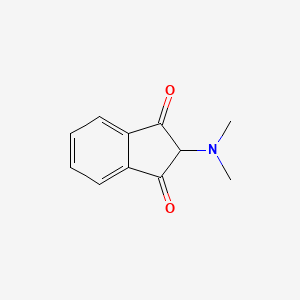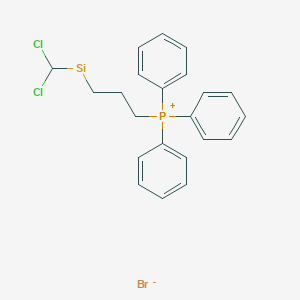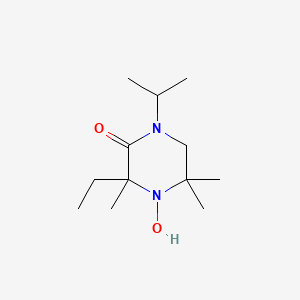
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a hydroxyl group, an ethyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 3-ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The piperazine ring can interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone: This compound shares a similar structural motif but lacks the piperazine ring.
3,5,5-Trimethyl-1-hexanol: This compound has a similar alkyl chain but does not contain the piperazine ring or hydroxyl group.
Uniqueness
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one is unique due to the combination of its functional groups and the presence of the piperazine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
80310-29-8 |
|---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
3-ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C12H24N2O2/c1-7-12(6)10(15)13(9(2)3)8-11(4,5)14(12)16/h9,16H,7-8H2,1-6H3 |
InChI-Schlüssel |
CGAVPNMSLVJSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(CC(N1O)(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






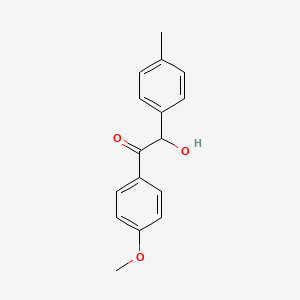
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
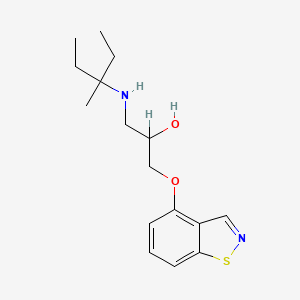

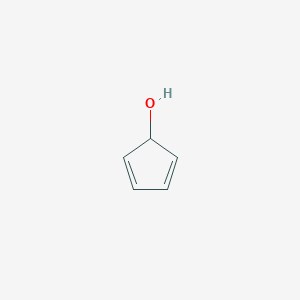
![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
